3,4-Dihydroisoquinoline-6,7-diol
Overview
Description
3,4-Dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their presence in various natural alkaloids and their wide range of biological activities
Mechanism of Action
Target of Action
Isoquinolines, a class of compounds to which 3,4-dihydroisoquinoline-6,7-diol belongs, are known to interact with various biological targets due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, depending on their specific structure and the nature of the target .
Biochemical Pathways
It’s worth noting that isoquinolines can originate from reactions known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .
Pharmacokinetics
The introduction of substituents at certain positions in isoquinoline derivatives generally improves their biostability .
Result of Action
Isoquinolines and their derivatives are known to exhibit a wide range of biological activities .
Action Environment
The reaction conditions for the synthesis of similar compounds are often very mild , suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3,4-Dihydroisoquinoline-6,7-diol plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline, a novel inhibitor of factor-kB in in vitro invasion in murine mammary cells . The nature of these interactions involves the compound binding with enzymes and proteins, which can lead to changes in the biochemical pathways within the cell.
Cellular Effects
It is known that this compound is an important precursor used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, etc . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can lead to effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and amines are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated isoquinoline derivatives.
Scientific Research Applications
3,4-Dihydroisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another derivative with distinct chemical properties and applications.
Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol is unique due to its specific hydroxyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Biological Activity
3,4-Dihydroisoquinoline-6,7-diol is a bicyclic organic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound (C₉H₉NO₂) features a dihydroisoquinoline structure with hydroxyl groups at the 6 and 7 positions. Its unique chemical structure contributes to its biological activity, making it a valuable compound in medicinal chemistry.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor or modulator of specific enzymes, influencing biochemical pathways involved in disease processes.
- Receptor Interaction : The compound may interact with various receptors, affecting neurotransmission and cellular signaling pathways.
- Gene Expression Modulation : Changes in gene expression have been observed, indicating a potential role in regulating cellular functions.
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
- Antitumor Activity : The compound has shown promise as an inhibitor of NF-kappaB signaling pathways, which are critical in cancer progression. In vitro studies indicate its potential as an antimetastatic agent .
- Antimicrobial Properties : It exhibits antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents.
- Neuroprotective Effects : Studies suggest potential applications in neurodegenerative diseases such as Alzheimer's due to its ability to influence neurotransmitter systems and protect neuronal cells.
Synthesis Methods
Several synthesis routes have been explored for this compound:
- Pictet-Spengler Reaction : This method involves the condensation of biogenic amines with electrophilic carbonyl compounds to form isoquinoline derivatives.
- Modified Aza-Friedel–Crafts Reaction : A recent study optimized this reaction to improve yields when synthesizing related compounds .
Antitumor Activity
A study investigated the effects of 6,7-dihydroxy-3,4-dihydroisoquinoline as a novel inhibitor of NF-kappaB. The findings highlighted its efficacy in reducing cell invasion in murine mammary cells, positioning it as a potential candidate for cancer therapy .
Neuroprotective Effects
Research by Kuo et al. (2005) explored the neuroprotective properties of this compound. The study demonstrated that the compound could enhance neuronal survival under oxidative stress conditions, indicating its potential role in treating neurodegenerative disorders.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | Antitumor, antimicrobial | Hydroxyl groups at positions 6 and 7 |
6,7-Dimethoxy-3,4-dihydroisoquinoline | Similar pharmacological properties | Contains methoxy groups |
This compound hydrochloride | Similar biological activities | Salt form with distinct solubility properties |
Properties
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQVMIYUGOTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421366 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4602-83-9 | |
Record name | 3,4-dihydroisoquinoline-6,7-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.